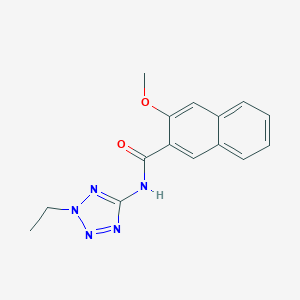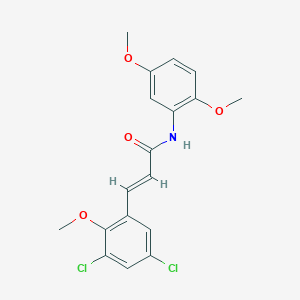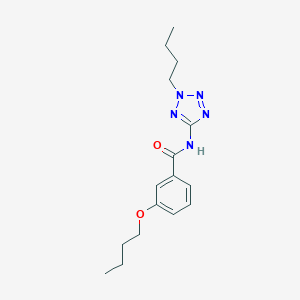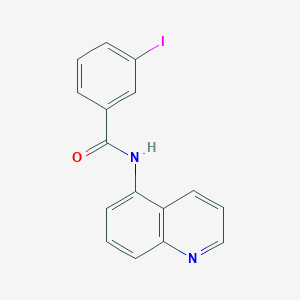
N-(2-ethyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide typically involves a multi-step process. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
N-(2-ethyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring and naphthalene moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
科学的研究の応用
N-(2-ethyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- N-(2-ethyl-2H-tetrazol-5-yl)pentanamide
- N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide
Uniqueness
N-(2-ethyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide is unique due to its specific combination of the tetrazole ring and the naphthalene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
861233-68-3 |
|---|---|
分子式 |
C15H15N5O2 |
分子量 |
297.31g/mol |
IUPAC名 |
N-(2-ethyltetrazol-5-yl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C15H15N5O2/c1-3-20-18-15(17-19-20)16-14(21)12-8-10-6-4-5-7-11(10)9-13(12)22-2/h4-9H,3H2,1-2H3,(H,16,18,21) |
InChIキー |
FWAMOXPSCJXJQF-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
正規SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-dimethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B509303.png)
![2,6-dimethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B509304.png)
![3-bromo-4-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B509310.png)
![2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B509314.png)
![3-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B509316.png)
![2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B509331.png)
![2,5-dichloro-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B509332.png)

![2-methoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B509354.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B509358.png)
![2-methoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B509360.png)



